REACTION_CXSMILES
|
[Cl:1][CH2:2][CH2:3][CH2:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[N:10]([CH3:19])[C:9]2[CH:20]=[CH:21][CH:22]=[N:23][C:8]1=2)=[O:6].[CH2:24]([NH:26][CH2:27][CH3:28])[CH3:25]>CN(C)C=O>[ClH:1].[CH2:24]([N:26]([CH2:27][CH3:28])[CH2:2][CH2:3][CH2:4][C:5]([N:7]1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2[C:11](=[O:18])[N:10]([CH3:19])[C:9]2[CH:20]=[CH:21][CH:22]=[N:23][C:8]1=2)=[O:6])[CH3:25] |f:3.4|
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Name
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11-(4-chlorobutyryl)-5,11-dihydro-5-methyl-6H-pyrido-[2,3-b][1,4]benzodiazepin-6-one
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Quantity
|
4.3 g
|
Type
|
reactant
|
Smiles
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ClCCCC(=O)N1C2=C(N(C(C3=C1C=CC=C3)=O)C)C=CC=N2
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
|
Smiles
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C(C)NCC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
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CN(C=O)C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Then the reaction mixture was evaporated in vacuo to dryness
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Type
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CUSTOM
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Details
|
the residue was recrystallized from isopropanol
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Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C)N(CCCC(=O)N1C2=C(N(C(C3=C1C=CC=C3)=O)C)C=CC=N2)CC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 54% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |